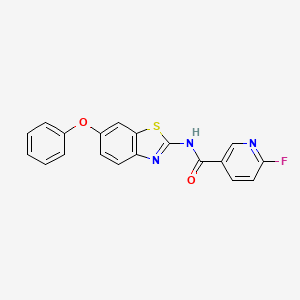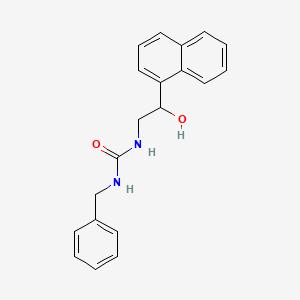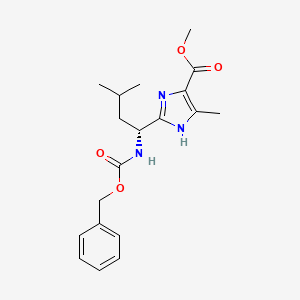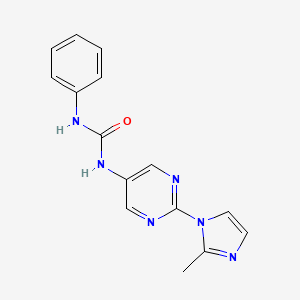![molecular formula C36H50N2O B2594467 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole CAS No. 477543-90-1](/img/structure/B2594467.png)
2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole, commonly known as NBDB, is a benzodiazole derivative that has been widely used in scientific research. It is a non-fluorescent compound that can be used as a probe for studying the structure and function of biomolecules.
Applications De Recherche Scientifique
Antifungal Applications
The compound has been studied for its potential as an antifungal agent. The molecular structure of 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole allows it to interact with fungal enzymes, potentially inhibiting their growth. This could lead to the development of new antifungal medications that are more effective against resistant strains .
Antioxidant Properties
Research indicates that derivatives of this compound may exhibit significant antioxidant properties. These properties are crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Antitubercular Activity
The compound’s derivatives have been evaluated for their antitubercular activities. Given the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. The structure of this compound provides a promising framework for developing novel antitubercular drugs .
Cancer Research
In the context of cancer, 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole derivatives have been designed as inhibitors of specific cellular pathways. For example, they have been investigated as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4), which is considered a potential target for cancer treatment .
Propriétés
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-octadecylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-38-35-25-20-19-24-34(35)37-36(38)30-39-33-27-26-31-22-17-18-23-32(31)29-33/h17-20,22-27,29H,2-16,21,28,30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVINMOKXRLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,2,4-triazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594386.png)

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)





![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)